1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridinesThe presence of a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method is the one-pot tandem cyclization/bromination reaction. In this method, the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base . This reaction proceeds under mild conditions and is metal-free, making it an environmentally friendly approach.
Chemical Reactions Analysis
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(2-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(2-Iodoimidazo[1,2-a]pyridin-3-yl)ethanone
The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations .
Properties
IUPAC Name |
1-(2-bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRGZOZGPMYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.